4-Methoxyquinolin-8-amine
Overview
Description
4-Methoxyquinolin-8-amine is a chemical compound that has been studied for its potential in various therapeutic applications. It is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The methoxy group at the 4-position and the amine group at the 8-position are key functional groups that influence the compound's activity and properties.
Synthesis Analysis
The synthesis of derivatives of 4-methoxyquinolin-8-amine has been explored in several studies. For instance, the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound with a similar structure, was achieved as part of a structure-activity relationship (SAR) study to identify potent apoptosis inducers for anticancer therapy . Another study reported the synthesis of 4-amino-8-methylquinolines with hydroxy or methoxy groups at the 5- and 6-positions, which were prepared through a six-step procedure starting from commercially available anilines . Additionally, tetrahydropyranodiquinolin-8-amines were synthesized in a two-step process, leading to the identification of compounds with antioxidant and acetylcholinesterase inhibitory activities .
Molecular Structure Analysis
The molecular structure of 4-methoxyquinolin-8-amine derivatives plays a crucial role in their biological activity. For example, the presence of a methoxy group at the 4-position and an amine group at the 8-position is essential for the compound's interaction with biological targets. The X-ray crystallographic analysis of a zinc complex with a related compound, tris(8-methoxy-2-quinolylmethyl)amine, revealed short Zn-Nquinoline coordination distances, indicating a strong interaction between the metal ion and the ligand .
Chemical Reactions Analysis
The chemical reactivity of 4-methoxyquinolin-8-amine derivatives is influenced by the functional groups present on the quinoline ring. For instance, the introduction of a methoxy group can enhance the affinity of quinoline derivatives for certain biological targets, as seen in the synthesis and radioligand binding studies of methoxylated tetrahydroisoquinolinium derivatives . The ability to undergo chemical reactions such as amide formation is also demonstrated in the synthesis of quinolone and quinoline-2-carboxylic acid amides, which were found to contain potent 5HT1B antagonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxyquinolin-8-amine derivatives, such as solubility, stability, and permeability, are important for their pharmacological profile. The compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was found to have excellent blood-brain barrier penetration, which is a desirable property for central nervous system-active drugs . The lipophilicity and size of substituents on the quinoline ring can also affect the affinity for biological targets, as seen in the study of methoxylated tetrahydroisoquinolinium derivatives .
Scientific Research Applications
1. Broad-Spectrum Anti-infectives
- Application Summary : 4-Methoxyquinolin-8-amine has been used in the synthesis of 8-quinolinamines and their amino acid conjugates as broad-spectrum anti-infectives . These compounds have shown potent in vitro antimalarial activity .
- Methods of Application : The synthesis involves the creation of 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework .
- Results : The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .
2. C–H Bond Activation/Functionalization
- Application Summary : 4-Methoxyquinolin-8-amine has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
- Methods of Application : This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .
- Results : The application of 8-aminoquinolines in this field, especially for the selective functionalization of carboxamide scaffolds, has provided a powerful tool for the synthesis of a variety of molecules .
3. Synthesis of Quinoxalines
- Application Summary : Quinolin-8-amines, including 4-Methoxyquinolin-8-amine, are valuable scaffolds in organic synthesis . They are isomerically related to pyrazino compounds such as quinoxalines, which are 1,4-diazines with widespread occurrence in nature .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
4. Antiparasitic and Antimicrobials
- Application Summary : 8-Quinolinamines, including 4-Methoxyquinolin-8-amine, have been synthesized as broad-spectrum anti-infectives . These compounds have exhibited potent in vitro antimalarial activity .
- Methods of Application : The synthesis involves the creation of 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework .
- Results : The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .
5. Industrial and Synthetic Organic Chemistry
- Application Summary : Quinoline, including 4-Methoxyquinolin-8-amine, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
Safety And Hazards
properties
IUPAC Name |
4-methoxyquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLFDHRDCAUCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483385 | |
Record name | 4-methoxyquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyquinolin-8-amine | |
CAS RN |
59665-93-9 | |
Record name | 4-methoxyquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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